molecular formula C13H15N3O3S B1650071 3-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one CAS No. 1110820-19-3

3-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one

Cat. No.: B1650071
CAS No.: 1110820-19-3
M. Wt: 293.34
InChI Key: IPOBBNPCDCQBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and an azepanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of acylhydrazones or acylthiosemicarbazides to form the oxadiazole ring. This can be achieved through oxidative cyclization using reagents such as manganese(II) acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furfural or furfuryl alcohol .

Scientific Research Applications

3-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one involves its interaction with various molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfur atom can form bonds with metal ions, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one is unique due to the presence of the azepanone ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1110820-19-3

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34

IUPAC Name

3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]azepan-2-one

InChI

InChI=1S/C13H15N3O3S/c1-8-9(5-7-18-8)12-15-16-13(19-12)20-10-4-2-3-6-14-11(10)17/h5,7,10H,2-4,6H2,1H3,(H,14,17)

InChI Key

IPOBBNPCDCQBHN-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C(O2)SC3CCCCNC3=O

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)SC3CCCCNC3=O

Origin of Product

United States

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